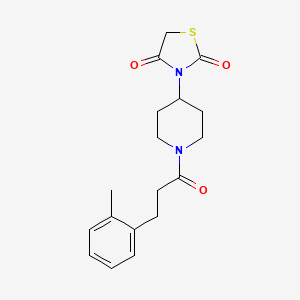

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolidine-2,4-dione derivatives are a class of compounds that have been extensively studied due to their therapeutic potential in various pathophysiological conditions such as diabetes, cancer, arthritis, inflammation, and microbial infections . The compound "3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione" falls within this category, although it is not directly mentioned in the provided papers. However, the papers do discuss related compounds, which can provide insights into the chemical and biological nature of similar thiazolidine-2,4-diones.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves the formation of the core thiazolidine ring and subsequent functionalization at various positions to introduce different substituents that can modulate the compound's biological activity. For example, novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones were prepared and evaluated for their antihyperglycemic activity . Similarly, a new series of thiazolyl thiazolidine-2,4-dione derivatives were synthesized and their structures confirmed by various spectroscopic methods . These methods likely share similarities with the synthesis of the compound , which would involve the acylation of a piperidinyl-thiazolidine moiety with an o-tolyl-containing acyl chloride.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is crucial for their interaction with biological targets. The core thiazolidine ring provides a scaffold that can be modified with various substituents to enhance the compound's affinity for specific proteins. The papers suggest that substituents on the thiazolidine ring, such as aryl groups, can significantly affect the potency and selectivity of these compounds . The specific molecular interactions between thiazolidine-2,4-diones and their protein targets are essential for their therapeutic effects, as highlighted in the literature .

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, which are often related to their biological activities. For instance, the introduction of aryl groups through reactions such as alkyne addition can lead to compounds with antihyperglycemic properties . The antimicrobial activity of some thiazolidine-2,4-dione derivatives is also attributed to their ability to interact with bacterial enzymes or cell walls, which may involve chemical reactions between the compound and the microbial target .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and pharmacokinetics. While the papers do not provide specific data on the physical and chemical properties of "3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione," they do suggest that the introduction of certain substituents can improve the compound's drug-like characteristics . For example, halogen substitution on the aryl ring can enhance potency and possibly affect properties like solubility and metabolic stability .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

- A range of thiazolidine-2,4-diones, similar in structure to 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, has been synthesized and tested for antimicrobial properties. For instance, certain derivatives showed significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and notable antifungal activity against Aspergillus niger and A. flavus. This suggests potential applications in addressing specific bacterial and fungal infections (Prakash et al., 2011), (Aneja et al., 2011).

Potential in Cancer Therapy

- Derivatives of thiazolidine-2,4-dione, including those structurally related to 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione, have demonstrated anticancer properties. Specific compounds were found effective against the MCF-7 human breast cancer cell line, highlighting a promising avenue for cancer treatment (Kumar & Sharma, 2022).

Antidiabetic Applications

- Some thiazolidine-2,4-dione derivatives have been identified as potential antidiabetic agents, implicating a role in the management of diabetes. These compounds are known to reduce blood glucose levels, indicating their utility in diabetes treatment and management strategies (Kadium et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione acts as a functionalized cereblon ligand . It binds to cereblon, enabling the recruitment of specific proteins for degradation . This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a critical cellular process for protein degradation . By binding to cereblon, it influences the selection of proteins to be degraded, thereby impacting various cellular functions and pathways .

Pharmacokinetics

Its ability to rapidly conjugate with carboxyl linkers suggests it may have favorable absorption and distribution characteristics .

Result of Action

The result of the action of 3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is the targeted degradation of specific proteins . This can lead to various molecular and cellular effects, depending on the proteins targeted for degradation .

Propriétés

IUPAC Name |

3-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)6-7-16(21)19-10-8-15(9-11-19)20-17(22)12-24-18(20)23/h2-5,15H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZAPPDQNOHSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2516013.png)